molecular formula C12H11N3O2S B2845832 2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 1286713-73-2

2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2845832
CAS RN: 1286713-73-2
M. Wt: 261.3
InChI Key: IETGWUOSDPLZIW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C15H15N3O3S, and its molecular weight is 317.36 .

Scientific Research Applications

2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is its unique chemical structure, which makes it an interesting target for scientific research. This compound has also shown promising results in various scientific research applications, making it a potential therapeutic agent. However, one limitation of this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.

Future Directions

There are many potential future directions for the study of 2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide. One direction is to further explore its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the synthesis method of this compound could be further optimized to increase yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 2-thiouracil with methyl acetoacetate in the presence of phenyl isocyanate. The resulting product is then treated with hydrazine hydrate to obtain this compound. This method has been optimized to increase the yield and purity of the compound.

properties

IUPAC Name

3-methyl-4-oxo-N-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-15-11(17)9(7-13-12(15)18)10(16)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETGWUOSDPLZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=S)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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